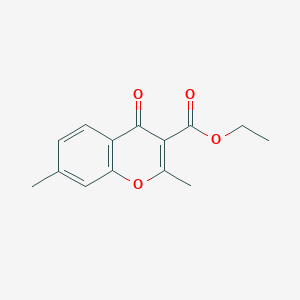

2,7-二甲基-4-氧代-4H-色烯-3-羧酸乙酯

描述

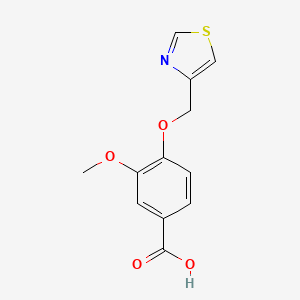

Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate is a derivative of 2H/4H-chromene (2H/4H-ch), an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . It is a part of the chromenopyridine nucleus, which has a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of functionalized chromeno derivatives like Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate can be achieved via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis

The molecular formula of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate is C12H10O4 . The average mass is 218.205 Da and the monoisotopic mass is 218.057907 Da .Chemical Reactions Analysis

The three-component reaction of a 1:1:2 mixtures of 4-oxo-4H-chromene-3-carbaldehyde, ethyl cyanoacetate, and 4-methylaniline under various conditions was evaluated . The desired product was obtained in 89% yield when the reaction was carried out in ethanol at 80°C for 2 hours under catalyst-free conditions .科学研究应用

癌症治疗

- 2-氨基-4-(2-乙氧基-2-氧代乙基)-6-苯基-4H-色烯-3-羧酸乙酯及其类似物因其在癌症治疗中的潜力而受到研究。具体而言,这些化合物因其克服癌细胞耐药性的能力而闻名,使其成为治疗具有多重耐药性的癌症的有希望的候选药物。它们通过诱导肿瘤细胞凋亡起作用,并且对白血病细胞特别有效 (Das et al., 2009).

有机合成

- 已经对稠密官能化的4H-色烯衍生物的高效一步合成进行了研究。这些衍生物有望用于医药应用,并通过串联迈克尔加成-环化反应制备,突出了2,7-二甲基-4-氧代-4H-色烯-3-羧酸乙酯在有机化学中的用途 (Boominathan et al., 2011).

抗菌性能

- 已经合成了2-氧代-2H-色烯-3-羧酸乙酯的新配合物并研究了它们的抗菌活性。这些配合物,特别是涉及镧的配合物,对从伤口感染中分离出的病原菌表现出有效性,表明在治疗细菌感染中具有潜在应用 (Hassan, 2014).

荧光研究

- 已经研究了各种2-氧代-2H-色烯-3-羧酸乙酯衍生物的合成和荧光性质。这些研究对于开发具有传感、成像和光学器件潜在应用的新材料至关重要。研究表明,这些化合物在紫外光下可以表现出强烈的蓝紫发射 (Jing-hua, 2011).

防腐性能

- 某些多氟-4-羟基-2-氧代-2H-色烯-3-羧酸乙酯的衍生物已被证明可以有效抑制盐酸中低碳钢的腐蚀。这些衍生物是通过多氟-4-羟基-2-氧代-2H-色烯-3-羧酸乙酯与胺反应制备的。它们在低浓度下防止腐蚀的功效突出了它们在工业防腐中的潜在应用 (Shcherbakov et al., 2014).

未来方向

The future directions for research on Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate and related compounds could include further exploration of their biological activities and mechanisms of action. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

属性

IUPAC Name |

ethyl 2,7-dimethyl-4-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-4-17-14(16)12-9(3)18-11-7-8(2)5-6-10(11)13(12)15/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVZEQNYMVWEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1=O)C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a(1H)-carboxylic acid, 2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxo-, ethyl ester, (2R,3aR,10Z,11aS,12aR,14aR)-](/img/structure/B3305682.png)

![4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3305689.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3305697.png)

![1-[3-(Bromoacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3305703.png)

![N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305710.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dimethylbenzamide](/img/structure/B3305719.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B3305722.png)

![3-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B3305735.png)